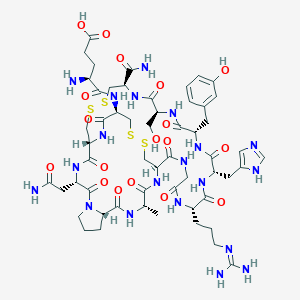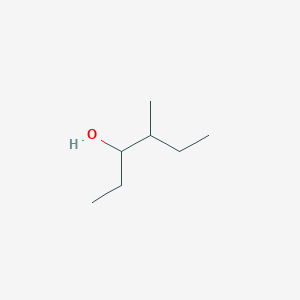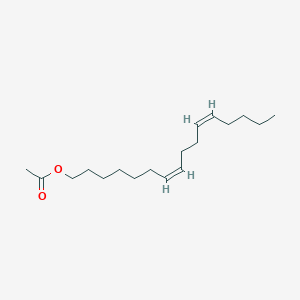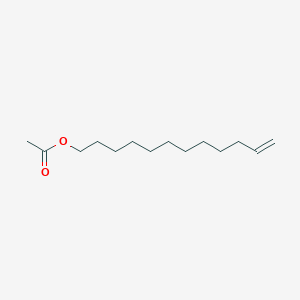
(E)-Hexadec-11-en-1-yl acetate
Übersicht
Beschreibung
(E)-11-Hexadecenyl acetate is an organic compound that belongs to the class of esters. It is characterized by a long hydrocarbon chain with a double bond in the trans configuration and an acetate functional group. This compound is commonly found in nature as a pheromone component in various insect species, where it plays a crucial role in communication and mating behaviors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-11-Hexadecenyl acetate typically involves the esterification of (E)-11-Hexadecenol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an inert solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of (E)-11-Hexadecenyl acetate can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts in a packed bed reactor can enhance the efficiency of the esterification process. Additionally, the purification of the product is achieved through distillation or chromatography to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-11-Hexadecenyl acetate can undergo various chemical reactions, including:
Oxidation: The double bond in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Various substituted esters or alcohols
Wissenschaftliche Forschungsanwendungen
(E)-11-Hexadecenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: This compound is extensively studied in entomology for its role as a pheromone in insect communication.
Medicine: Research is being conducted to explore its potential use in developing pheromone-based pest control methods.
Industry: It is used in the formulation of pheromone traps for monitoring and controlling insect populations in agriculture.
Wirkmechanismus
The mechanism of action of (E)-11-Hexadecenyl acetate primarily involves its interaction with olfactory receptors in insects. When released into the environment, it binds to specific receptors on the antennae of target insects, triggering a series of neural responses that lead to behavioral changes such as attraction or mating. The molecular targets include olfactory receptor neurons and associated signaling pathways that mediate the detection and response to pheromones.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-11-Hexadecenyl acetate: Similar structure but with a cis configuration of the double bond.
(E)-9-Hexadecenyl acetate: Similar structure but with the double bond at the 9th position.
(E)-11-Octadecenyl acetate: Similar structure but with a longer hydrocarbon chain.
Uniqueness
(E)-11-Hexadecenyl acetate is unique due to its specific double bond position and trans configuration, which are critical for its biological activity as a pheromone. The precise structure-activity relationship makes it highly selective in its interaction with insect olfactory receptors, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
[(E)-hexadec-11-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7H,3-5,8-17H2,1-2H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKXLQSCEOHKTF-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860497 | |
| Record name | (11E)-Hexadec-11-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56218-72-5 | |
| Record name | 11-Hexadecen-1-ol, acetate, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056218725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11E)-Hexadec-11-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















